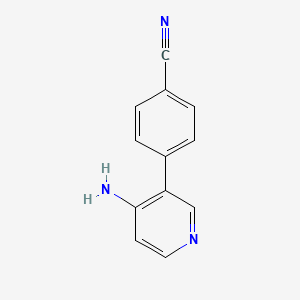

4-(4-Aminopyridin-3-yl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

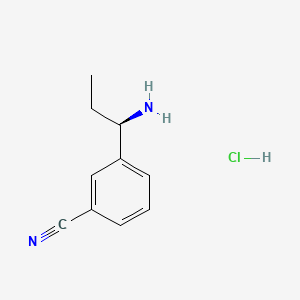

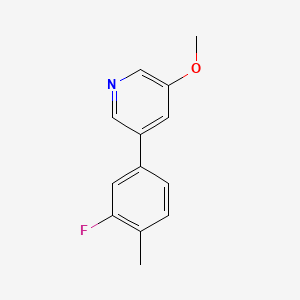

4-(4-Aminopyridin-3-yl)benzonitrile is a chemical compound with the molecular formula C12H9N3 and a molecular weight of 195.22 . It is used for laboratory research purposes .

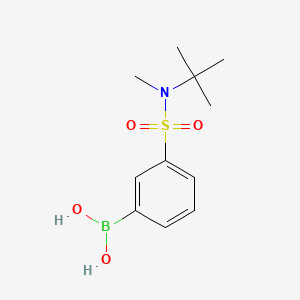

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a pyridine ring via a nitrile group . The pyridine ring carries an amino group at the 4-position .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 429.6±35.0 °C . The density is predicted to be 1.24±0.1 g/cm3 . Unfortunately, the melting point and solubility are not specified .Applications De Recherche Scientifique

Liquid Crystalline Behavior and Photophysical Properties

4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, a related compound, have been studied for their liquid crystalline behavior and photophysical properties. These compounds, with their luminescent features, show potential as mesogens, exhibiting phases like nematic and orthorhombic columnar phases based on their chain lengths. They also have significant blue emission properties, making them suitable for optical applications (Ahipa et al., 2014).

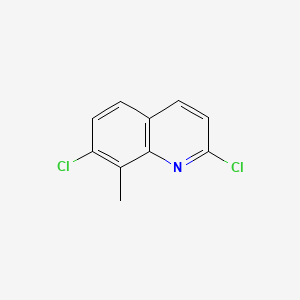

Intermediate in HIV-1 Reverse Transcriptase Inhibitors

4-((4-chloropyrimidin-2-yl)amino)benzonitrile serves as an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. Its synthesis process involves several steps, including methylation and chlorination, and is crucial for the development of effective antiretroviral drugs (Ju Xiu-lia, 2015).

Dual Fluorescence in 4-(Dimethyl-amino)benzonitrile

The study of 4-(N,N-Dimethyl-amino)benzonitrile, a similar compound, focuses on its dual fluorescence property. This property is linked to its intramolecular charge-transfer state and is significant in understanding the photophysical behavior of such molecules, with implications in optical and electronic applications (Köhn & Hättig, 2004).

Histamine H4 Receptor Ligands

Compounds like 4- tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine and its derivatives, which include benzonitrile structures, have been synthesized and evaluated for their potential as histamine H4 receptor ligands. These ligands are important in the development of treatments for inflammatory and pain-related conditions (Altenbach et al., 2008).

Corrosion Inhibition

Benzonitrile derivatives like 4-(isopentylamino)-3-nitrobenzonitrile have been studied for their effectiveness as corrosion inhibitors for mild steel. These studies combine experimental techniques and computational methods to understand the molecular structure's impact on corrosion inhibition efficiency, crucial in materials science and engineering (Chaouiki et al., 2018).

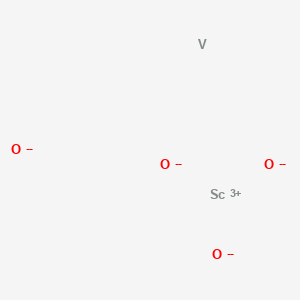

Synthesis and Complexation with Metal Ions

Research on tosylated 4-aminopyridine, which involves the synthesis and complexation with nickel and iron ions, sheds light on the potential of these compounds in the pharmaceutical and chemical industries. The complexation enhances the biological and catalytic potential of these ligands, offering avenues for new drug development and catalytic processes (Orie et al., 2021).

Propriétés

IUPAC Name |

4-(4-aminopyridin-3-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-7-9-1-3-10(4-2-9)11-8-15-6-5-12(11)14/h1-6,8H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXKFBBQTCXHDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(C=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744825 |

Source

|

| Record name | 4-(4-Aminopyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258620-63-1 |

Source

|

| Record name | 4-(4-Aminopyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-methyl-, exo- (9CI)](/img/no-structure.png)

![2-bromo-N-[[4-[[(2-bromoacetyl)amino]methyl]cyclohexyl]methyl]acetamide](/img/structure/B577982.png)